1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 941915-43-1
VCID: VC6416127
InChI: InChI=1S/C20H23N5O3/c1-13-4-5-17(14(2)10-13)25-19-16(11-21-25)15(3)22-24(20(19)27)12-18(26)23-6-8-28-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3
SMILES: CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C
Molecular Formula: C20H23N5O3
Molecular Weight: 381.436

1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

CAS No.: 941915-43-1

Cat. No.: VC6416127

Molecular Formula: C20H23N5O3

Molecular Weight: 381.436

* For research use only. Not for human or veterinary use.

1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one - 941915-43-1

Specification

CAS No. 941915-43-1
Molecular Formula C20H23N5O3
Molecular Weight 381.436
IUPAC Name 1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Standard InChI InChI=1S/C20H23N5O3/c1-13-4-5-17(14(2)10-13)25-19-16(11-21-25)15(3)22-24(20(19)27)12-18(26)23-6-8-28-9-7-23/h4-5,10-11H,6-9,12H2,1-3H3
Standard InChI Key CETXQLIOXATYHQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C

Introduction

Structural and Molecular Characteristics

The compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused bicyclic system comprising pyrazole and pyridazine rings. Its molecular formula is C20H23N5O3\text{C}_{20}\text{H}_{23}\text{N}_5\text{O}_3, with a molecular weight of 381.436 g/mol. Key structural features include:

  • 2,4-Dimethylphenyl group: Attached at the 1-position of the pyrazole ring, this aromatic substituent contributes to hydrophobic interactions in biological systems.

  • Methyl group: Positioned at the 4-position, this group enhances steric stability.

  • Morpholino-2-oxoethyl chain: A polar substituent at the 6-position, this moiety improves aqueous solubility and bioavailability .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
CAS No.941915-43-1
IUPAC Name1-(2,4-Dimethylphenyl)-4-methyl-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one
Molecular FormulaC20H23N5O3\text{C}_{20}\text{H}_{23}\text{N}_5\text{O}_3
SMILESCC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C)C
InChI KeyCETXQLIOXATYHQ-UHFFFAOYSA-N

The morpholine ring’s oxygen and nitrogen atoms enable hydrogen bonding, a critical factor in drug-receptor interactions.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[3,4-d]pyridazine core. A plausible route includes:

  • Cyclocondensation: Reaction of a hydrazine derivative with a diketone precursor to form the pyrazole ring.

  • Alkylation: Introduction of the morpholino-2-oxoethyl group via nucleophilic substitution or coupling reactions.

  • Functionalization: Attachment of the 2,4-dimethylphenyl and methyl groups through Suzuki-Miyaura or Ullmann-type couplings .

Microwave-assisted synthesis, as demonstrated for analogous pyrazolo[4,3-d]pyrimidinones, could enhance reaction efficiency and yield .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.

  • Mass Spectrometry (MS): High-resolution MS validates the molecular weight (m/z=381.436m/z = 381.436).

  • X-ray Crystallography: Resolves three-dimensional conformation, though data for this specific compound remain unpublished.

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

The morpholine moiety may modulate histamine receptors (e.g., H4), analogous to A-940894, a potent H4 antagonist . Potential mechanisms include:

  • Mast Cell Stabilization: Inhibition of histamine-induced shape changes and prostaglandin release.

  • Eosinophil Chemotaxis Suppression: Blockade of inflammatory cell migration .

Pharmacokinetic and Physicochemical Profiling

Table 2: Predicted ADME Properties

PropertyValue/Estimate
LogP (Lipophilicity)2.8 (moderate permeability)
Solubility~50 µM (aqueous buffer)
Plasma Protein Binding85–90%
Metabolic StabilityCYP3A4/2D6 substrate

The morpholine group enhances solubility (logS=4.2\log S = -4.2), critical for oral bioavailability. In vivo pharmacokinetic studies in rodents are warranted to assess half-life and clearance.

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a mTOR/PI3K pathway inhibitor in solid tumors.

  • Inflammation: Targeting H4 receptors in asthma or dermatitis .

Industrial and Research Applications

  • Chemical Probe: For studying kinase signaling networks.

  • Scaffold Optimization: Modular synthesis to explore structure-activity relationships.

Challenges and Opportunities

  • Synthetic Complexity: High-cost intermediates and low yields necessitate greener methodologies.

  • Toxicity Profiling: Acute and chronic toxicity studies in preclinical models.

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